molecular formula C16H13Cl5 B13787489 ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- CAS No. 63938-32-9

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO-

Cat. No.: B13787489
CAS No.: 63938-32-9
M. Wt: 382.5 g/mol
InChI Key: KVTQUBPHWFLVOK-UHFFFAOYSA-N
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Description

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- is a halogenated ethane derivative with a complex aryl-substituted structure. Its molecular backbone consists of a 1,1,1-trichloroethane core (CCl₃–C) bonded to two m-chloro-p-tolyl groups. Each m-chloro-p-tolyl substituent is a methylphenyl ring with a chlorine atom at the meta position and a methyl group at the para position (3-chloro-4-methylphenyl).

Properties

CAS No.

63938-32-9

Molecular Formula

C16H13Cl5

Molecular Weight

382.5 g/mol

IUPAC Name

2-chloro-1-methyl-4-[2,2,2-trichloro-1-(3-chloro-4-methylphenyl)ethyl]benzene

InChI

InChI=1S/C16H13Cl5/c1-9-3-5-11(7-13(9)17)15(16(19,20)21)12-6-4-10(2)14(18)8-12/h3-8,15H,1-2H3

InChI Key

KVTQUBPHWFLVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation via Stepwise Chlorination and Dehydrochlorination of Bis(chlorophenyl) Ethane Derivatives

The most extensively documented method involves the synthesis of ethane derivatives substituted with chlorophenyl groups, followed by chlorination to introduce trichloromethyl groups and subsequent transformations to yield the target compound.

Key Steps:

  • a. Formation of 1,1-Bis(chlorophenyl)-2,2,2-trichloroethanol:
    Starting from chlorobenzene or monochlorobenzene, 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol is synthesized through a reaction sequence involving acid catalysis and chlorination. The organic phase obtained is subjected to hydrodistillation to remove chlorobenzene at 90–110 °C, yielding the molten trichloroethanol derivative. This intermediate is isolated with a high yield of approximately 87–88% by weight relative to the product excluding chlorobenzene.

  • b. Acid-Alkaline Dehydrochlorination:
    The molten 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol undergoes acid-alkaline dehydrochlorination. Aqueous phases containing residual acids from earlier steps are reused to improve yield and reaction efficiency. The dehydrochlorination is catalyzed by quaternary ammonium salts such as dimethyl benzyl lauryl ammonium chloride, with vigorous stirring at 100 °C for several hours. Sodium hydroxide is added to continue the reaction, producing 1,1-bis(chlorophenyl)-2,2-dichloroethylene as the organic phase.

  • c. Mass Chlorination to Tetrachloroethane Derivative:
    The 1,1-bis(chlorophenyl)-2,2-dichloroethylene is subjected to mass chlorination using chlorine gas at 90–100 °C under mercury vapor lamp irradiation. The reaction incorporates radical initiators such as azobisisobutyronitrile to facilitate chlorination. A total chlorine input of approximately 440 kg results in the formation of 1,1-bis(chlorophenyl)-1,2,2,2-tetrachloroethane with yields around 1072 kg per batch scale.

  • d. Washing and Purification:
    The organic phases are washed multiple times with sulfuric acid and water solutions, and residual chlorobenzene is removed by hydrodistillation at 110–120 °C. Sodium carbonate is added during washing to neutralize residual acids. The process recycles aqueous phases to maximize efficiency and minimize waste.

Process Highlights and Yields:

Step Conditions Yield / Output Notes
Hydrodistillation (chlorobenzene removal) 90–110 °C 87–88% purity of trichloroethanol Molten state intermediate
Dehydrochlorination 100 °C, 4–10 h, quaternary ammonium catalyst 888 kg of dichloroethylene derivative Reuse of acidic aqueous phase improves yield
Mass Chlorination 90–100 °C, Hg vapor lamps, AIBN initiator 1072 kg tetrachloroethane derivative Controlled chlorine input, radical initiation
Washing and Distillation Multiple washes with acid and water, 110–120 °C distillation Recovery of monochlorobenzene and purified product Sodium carbonate neutralization

This method is described in detail in European Patent EP0489140B1 and represents an industrially scalable approach with high selectivity and yield.

Alternative Method: Chlorination of Trialkoxy Orthoacetates to 2-Chloro-1,1,1-Trialkoxy Ethane Derivatives

A related preparation method, applicable to structurally similar compounds, involves the chlorination of trialkoxy orthoacetates using chlorosuccinimide as a chlorinating agent in polar solvents.

Key Features:

  • The reaction proceeds at temperatures ranging from -20 °C to 150 °C in a polar solvent medium.
  • Chlorosuccinimide reacts with trialkoxy orthoacetates to yield 2-chloro-1,1,1-trialkoxy ethane derivatives.
  • After completion, succinimide by-product is removed by crystallization and filtration.
  • The crude product is purified by vacuum rectification to achieve high purity (up to 99%).
  • This method is environmentally friendly, producing no waste and minimizing by-products such as dichloro derivatives.
  • The selectivity of the reaction system can reach as high as 95%.

Although this method is described for trialkoxy ethane derivatives, its principles can be adapted for the synthesis of trichloromethyl-substituted ethanes with appropriate substituents.

Notes on Chemical Structure and Nomenclature

  • The compound "Ethane, 2,2-bis(m-chloro-p-tolyl)-1,1,1-trichloro-" consists of an ethane backbone with two m-chloro-p-tolyl groups attached at the 2-position and a trichloromethyl group at the 1-position.
  • The compound is closely related to bis(chlorophenyl) ethane derivatives used as intermediates in the preparation of pesticides such as dicofol.
  • The molecular formula is consistent with C16H13Cl5, reflecting the multiple chlorine substituents.
  • Its synthesis involves careful control of chlorination steps to avoid over-chlorination or formation of unwanted by-products.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield/Selectivity Advantages References
Stepwise chlorination and dehydrochlorination of bis(chlorophenyl) ethanes Chlorobenzene, acid catalysis, chlorine gas, quaternary ammonium catalyst, Hg vapor lamps 85–88% yield, high purity Industrial scalability, reuse of phases EP0489140B1
Chlorination of trialkoxy orthoacetates with chlorosuccinimide Trialkoxy orthoacetate, chlorosuccinimide, polar solvent, -20 to 150 °C Up to 95% selectivity, 99% purity Environmentally friendly, minimal waste CN103183592A

Chemical Reactions Analysis

Types of Reactions

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated aromatic ketones.

    Reduction: Reduction reactions may yield dechlorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia under reflux conditions.

Major Products Formed

The major products formed from these reactions include chlorinated aromatic ketones, dechlorinated ethane derivatives, and substituted aromatic compounds.

Scientific Research Applications

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxicological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key features of ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- with structurally related compounds:

Compound Name Molecular Formula Average Mass (g/mol) CAS Number Key Substituents
ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- C₁₆H₁₂Cl₅* 405.53 Not provided m-chloro-p-tolyl, 1,1,1-trichloro
1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane (HPTE) C₁₄H₁₁Cl₃O₂ 317.59 Not provided 4-hydroxyphenyl
Methoxychlor (1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane) C₁₆H₁₅Cl₃O₂ 345.65 72-43-5 p-methoxyphenyl
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) C₁₄H₁₀Cl₄ 320.04 72-54-8 p-chlorophenyl, 1,1-dichloro
1,1,1-Trichloroethane C₂H₃Cl₃ 133.40 71-55-6 Simple trichloroethane

*Inferred based on structural analogs.

Key Observations:
  • Substituent Effects: The m-chloro-p-tolyl groups in the target compound introduce steric bulk and electron-withdrawing effects (from chlorine) alongside moderate hydrophobicity (from methyl). This contrasts with methoxychlor, where p-methoxy groups are electron-donating, reducing environmental persistence compared to chlorine substituents . HPTE contains polar hydroxyl groups, enhancing water solubility and biodegradability relative to the target compound .
  • Molecular Weight and Lipophilicity :
    The target compound’s higher molecular weight (405.53 g/mol) and chlorine content suggest greater lipophilicity than methoxychlor (345.65 g/mol) or DDD (320.04 g/mol), implying a higher risk of bioaccumulation.

Environmental and Toxicological Profiles

Persistence and Degradation:
  • Methoxychlor : Degrades faster than DDT due to methoxy groups undergoing oxidative demethylation. Its half-life in soil is ~90 days .
  • DDD : A recalcitrant DDT metabolite with a soil half-life of 2–15 years, depending on conditions .
Toxicity:
  • HPTE : A hydroxylated metabolite of methoxychlor, exhibits estrogenic activity and disrupts endocrine pathways .
  • Methoxychlor : Less acutely toxic than DDT but still linked to reproductive toxicity in aquatic species .
  • Target Compound : The chlorine and methyl substituents may enhance binding to lipid-rich tissues, but specific toxicological data are lacking.

Biological Activity

Ethane, 2,2-bis(m-chloro-p-tolyl)-1,1,1-trichloro- (commonly known as DDT) is an organochlorine compound that has been widely studied for its biological activity, particularly in relation to its effects on various biological systems and its environmental impact. This article provides a comprehensive overview of the biological activity of DDT, including its mechanisms of action, effects on human health and wildlife, and relevant case studies.

  • Chemical Formula : C14H9Cl5
  • Molecular Weight : 354.486 g/mol
  • CAS Registry Number : 50-29-3

DDT primarily functions as a pesticide and exhibits its biological activity through several mechanisms:

  • Neurotoxicity : DDT disrupts the normal functioning of sodium channels in nerve cells, leading to hyperexcitability and eventual paralysis in insects. This mechanism is responsible for its effectiveness as an insecticide.
  • Endocrine Disruption : DDT and its metabolites (notably DDE) have been identified as endocrine disruptors. They can mimic or interfere with the action of hormones in wildlife and humans, leading to reproductive and developmental issues .
  • Mitochondrial Inhibition : Research has shown that DDT inhibits key mitochondrial enzymes such as ATPase and succinate dehydrogenase, which are crucial for ATP production. This inhibition can lead to reduced energy metabolism in cells .

Human Health

DDT has been associated with various adverse health effects:

  • Reproductive Health : Studies indicate a correlation between DDT exposure and reduced bone mineral density in women, suggesting potential impacts on reproductive health due to hormonal disruptions .
  • Cancer Risk : There is ongoing research into the carcinogenic potential of DDT. Some studies have suggested associations with certain cancers, although definitive conclusions remain elusive.

Wildlife Impact

DDT's impact on wildlife is well-documented:

  • Bird Populations : The most notable effect of DDT was observed in bird populations, particularly raptors like eagles and falcons. DDT caused eggshell thinning, leading to decreased hatching success .
  • Aquatic Life : DDT contamination in water bodies has led to bioaccumulation in fish and other aquatic organisms, affecting their reproductive systems and overall health.

Case Studies

  • Case Study on Avian Species :
    • A study conducted in the 1960s revealed a significant decline in peregrine falcon populations attributed to DDT use. The compound's interference with calcium metabolism resulted in thinner eggshells and reduced reproductive success.
  • Human Exposure Assessment :
    • A cohort study examined the serum levels of DDE (a metabolite of DDT) among women living near agricultural areas where DDT was used extensively. Results showed a significant association between elevated DDE levels and decreased bone mineral density, indicating potential long-term health effects from environmental exposure .

Research Findings

Recent research has expanded our understanding of DDT's biological activity:

  • In Vitro Studies : Laboratory studies have demonstrated that DDT can inhibit ATP synthesis in rat liver mitochondria at varying concentrations, highlighting its potential cytotoxic effects .
  • Ecotoxicological Assessments : Assessments have shown that even low concentrations of DDT can lead to significant ecological impacts, particularly in aquatic ecosystems where it disrupts endocrine functions in fish .

Summary Table of Biological Effects

Biological ActivityMechanismObserved Effects
NeurotoxicitySodium channel disruptionParalysis in insects
Endocrine disruptionHormone mimicryReproductive issues in wildlife
Mitochondrial inhibitionEnzyme inhibitionReduced ATP production

Q & A

Q. Methodological Answer :

  • Aerobic systems : Use batch reactors with soil/water slurries, spiked with ¹⁴C-labeled compound to track mineralization (CO₂ evolution). LC-HRMS identifies intermediates like dechlorinated metabolites.
  • Anaerobic systems : Employ methanogenic consortia and monitor via GC-ECD for reductive dechlorination products (e.g., dichloro- or vinyl derivatives).
  • Advanced oxidation : UV/H₂O₂ or Fenton reactions generate hydroxyl radicals; quantify reaction kinetics via pseudo-first-order models. QSAR tools predict persistence based on substituent electronegativity .

Advanced Question: What techniques elucidate the compound’s interactions with biological macromolecules (e.g., proteins, DNA)?

Q. Methodological Answer :

  • Spectroscopic methods : Fluorescence quenching assays with bovine serum albumin (BSA) or DNA intercalation studies using ethidium bromide displacement.
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to cytochrome P450 isoforms or estrogen receptors.
  • Omics approaches : Transcriptomic profiling (RNA-seq) of exposed cell lines to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Validate via Western blot for protein markers like caspase-3 or Nrf2 .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for synthesis or weighing; monitor airborne levels with PID detectors.
  • Waste disposal : Halogenated waste must be segregated in amber glass containers and incinerated at > 1,000°C.
  • Emergency response : Neutralize spills with activated carbon or vermiculite, followed by 10% NaOH decontamination. Chronic exposure risks (reproductive toxicity, organ damage) require biannual health monitoring .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ³⁶Cl) enhance mechanistic studies of this compound’s bioaccumulation?

Q. Methodological Answer :

  • Tracer studies : Synthesize ¹³C-labeled analogs via Claisen condensation with ¹³C-acetone. Track bioaccumulation in model organisms (e.g., Daphnia magna) using NanoSIMS or accelerator MS.
  • Metabolic fate : ³⁶Cl labeling quantifies dechlorination rates in hepatic microsomes. Combine with radiometric HPLC to identify chlorinated metabolites.
  • Data interpretation : Use compartmental modeling (e.g., Fugacity model) to predict biomagnification factors across trophic levels .

Basic Question: What spectroscopic techniques are most effective for structural confirmation of this compound?

Q. Methodological Answer :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic doublets for aromatic protons (δ 7.2–7.4 ppm) and singlets for trichloromethyl groups (δ 4.8–5.0 ppm). ¹³C NMR confirms substitution patterns via aryl carbon shifts (δ 125–140 ppm).
  • FTIR-ATR : Peaks at 750–800 cm⁻¹ (C-Cl stretch) and 1,600–1,650 cm⁻¹ (C=C aromatic).
  • High-resolution MS : ESI+ mode with exact mass matching (< 5 ppm error) confirms molecular formula (C₁₆H₁₂Cl₅) .

Advanced Question: How do substituent positions (meta-chloro vs. para-methyl) influence this compound’s photostability?

Q. Methodological Answer :

  • Photolysis experiments : Expose solutions (acetonitrile/water) to UV-C (254 nm) and monitor degradation via LC-PDA. Quantum yield calculations (Φ) compare reactivity.
  • Computational analysis : TD-DFT simulations (Gaussian 16) predict absorption spectra and excited-state decay pathways. m-Chloro groups increase electron-withdrawing effects, accelerating C-Cl bond cleavage.
  • Product identification : HRMS/MS detects chlorophenoxyl radicals or dimeric byproducts .

Advanced Question: What strategies mitigate matrix interference when detecting this compound in complex biological samples?

Q. Methodological Answer :

  • Sample cleanup : Dual SPE (HLB + Florisil) removes lipids and humic acids.
  • Derivatization : Silylation (BSTFA + TMCS) enhances GC-MS sensitivity for polar metabolites.
  • Matrix-matched calibration : Prepare standards in blank matrix (e.g., plasma, liver homogenate) to correct for ion suppression/enhancement.
  • High-resolution MS : Use Q-TOF or Orbitrap to resolve isobaric interferences (e.g., Cl vs. S isotopes) .

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